3'-Bromo-3-(1,3-dioxan-2-YL)propiophenone

Description

BenchChem offers high-quality 3'-Bromo-3-(1,3-dioxan-2-YL)propiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Bromo-3-(1,3-dioxan-2-YL)propiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

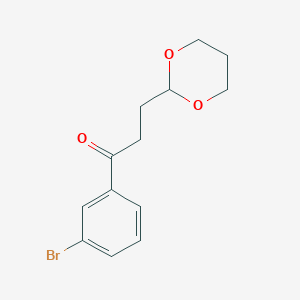

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO3/c14-11-4-1-3-10(9-11)12(15)5-6-13-16-7-2-8-17-13/h1,3-4,9,13H,2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLLIUUWESDHTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645910 | |

| Record name | 1-(3-Bromophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-68-7 | |

| Record name | 1-(3-Bromophenyl)-3-(1,3-dioxan-2-yl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structure and molecular weight of 3'-Bromo-3-(1,3-dioxan-2-yl)propiophenone

Technical Monograph: 3'-Bromo-3-(1,3-dioxan-2-yl)propiophenone Characterization, Synthesis, and Application in Medicinal Chemistry

Executive Summary

This technical guide provides an in-depth analysis of 3'-Bromo-3-(1,3-dioxan-2-yl)propiophenone , a specialized bifunctional intermediate used in organic synthesis and drug discovery. This molecule serves as a critical "masked" scaffold, combining a reactive aryl halide (for cross-coupling) and a protected aldehyde (acetal) distinct from the ketone functionality.

The guide details the structural elucidation, precise molecular weight calculations, synthetic pathways, and handling protocols required for high-integrity research applications.

Structural Elucidation & Molecular Weight

The nomenclature indicates a propiophenone core substituted at the meta position of the phenyl ring with a bromine atom, and at the terminal position of the alkyl chain with a 1,3-dioxane ring.

Chemical Connectivity

-

Core Scaffold: Propiophenone (1-phenylpropan-1-one).

-

Substituent A (Aryl): Bromine atom at the 3' position (meta) relative to the carbonyl attachment.

-

Substituent B (Alkyl): A 1,3-dioxan-2-yl group attached to the C3 position of the propanone chain.

Structural Formula:

Molecular Weight Calculation

The precise molecular weight is derived from standard atomic weights (IUPAC).

| Element | Count | Atomic Mass ( g/mol ) | Subtotal ( g/mol ) |

| Carbon (C) | 13 | 12.011 | 156.143 |

| Hydrogen (H) | 15 | 1.008 | 15.120 |

| Bromine (Br) | 1 | 79.904 | 79.904 |

| Oxygen (O) | 3 | 15.999 | 47.997 |

| Total MW | 299.16 |

Note: For Mass Spectrometry (MS) applications, the monoisotopic mass (using

Structural Visualization (DOT)

Synthetic Methodology

The synthesis of this compound requires a convergent strategy to avoid premature deprotection of the acetal or reduction of the ketone. The most robust pathway involves the Grignard reaction of a functionalized alkyl halide with a nitrile.

Recommended Protocol: The Grignard-Nitrile Route

Rationale: Direct alkylation of 3'-bromopropiophenone is prone to over-alkylation. Reacting a Grignard reagent with a nitrile provides a cleaner ketone formation after hydrolysis.

Reagents:

-

Starting Material A: 3-Bromobenzonitrile (CAS: 6911-32-6).

-

Starting Material B: 2-(2-Bromoethyl)-1,3-dioxane (CAS: 3388-46-8).

-

Catalyst/Solvent: Magnesium turnings, THF (anhydrous), Iodine (initiator).

Step-by-Step Workflow:

-

Grignard Formation:

-

Activate Mg turnings in dry THF with a crystal of

. -

Add 2-(2-Bromoethyl)-1,3-dioxane dropwise under

atmosphere. -

Reflux for 1-2 hours to generate (2-(1,3-dioxan-2-yl)ethyl)magnesium bromide.

-

-

Addition:

-

Cool the Grignard solution to 0°C.

-

Slowly add 3-Bromobenzonitrile (dissolved in THF).

-

Allow to warm to Room Temperature (RT) and stir for 4-6 hours. The intermediate is an imine magnesium salt.

-

-

Mild Hydrolysis (Critical Step):

-

Caution: Standard acid hydrolysis will cleave the dioxane acetal.

-

Quench with saturated aqueous

or a slightly acidic buffer (pH 5-6) at 0°C. -

Stir vigorously to hydrolyze the imine to the ketone without affecting the acetal.

-

-

Purification:

-

Extract with Ethyl Acetate (

). -

Wash with brine, dry over

. -

Purify via Silica Gel Chromatography (Hexane/EtOAc gradient).

-

Synthesis Workflow Diagram (DOT)

Physicochemical Characterization Profile

To validate the identity of the synthesized compound, compare experimental data against these theoretical values.

Predicted NMR Signals ( )

| Position | Proton Type | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Aryl | Ar-H (C2') | 8.05 - 8.10 | Singlet (t) | 1H | Ortho to C=O & Br |

| Aryl | Ar-H (C6') | 7.85 - 7.90 | Doublet | 1H | Ortho to C=O |

| Aryl | Ar-H (C4') | 7.65 - 7.70 | Doublet | 1H | Ortho to Br |

| Aryl | Ar-H (C5') | 7.30 - 7.40 | Triplet | 1H | Meta position |

| Acetal | O-CH-O | 4.55 - 4.65 | Triplet | 1H | Acetal methine |

| Dioxane | O-CH2 | 3.70 - 4.10 | Multiplet | 4H | Dioxane ring |

| Linker | CO-CH2 | 2.95 - 3.05 | Triplet | 2H | Alpha to ketone |

| Linker | CH2-Acetal | 1.95 - 2.05 | Multiplet | 2H | Beta to ketone |

| Dioxane | C-CH2-C | 1.30 - 1.40 | Multiplet | 1H | Dioxane ring (eq) |

Mass Spectrometry (ESI+)

-

Expected Ion:

or -

Pattern: Distinct 1:1 isotopic pattern for

and -

m/z: 299.0 / 301.0 (

).

Stability and Handling

Acetal Sensitivity

The 1,3-dioxane moiety is acid-labile. It serves as a protecting group for the aldehyde.

-

Avoid: Strong aqueous acids (HCl,

) unless deprotection is intended. -

Stable: In basic conditions, reducing environments (NaBH4), and neutral organic solvents.

Storage

-

Temperature: 2-8°C (Refrigerate).

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent oxidation of the benzylic position or hydrolysis from ambient moisture.

References

- IUPAC Periodic Table of the Elements.International Union of Pure and Applied Chemistry.

Advanced Synthesis & Utility: 3'-Bromopropiophenone 1,3-Dioxane Derivatives

Executive Summary

In the architecture of complex pharmaceutical intermediates, 3'-bromopropiophenone (m-bromopropiophenone) serves as a critical meta-substituted aryl scaffold. However, its dual reactivity—featuring both an electrophilic carbonyl and a nucleophile-susceptible aryl bromide—presents a chemoselectivity paradox during organometallic transformations.

This technical guide details the strategic installation of a 1,3-dioxane protecting group to mask the ketone functionality. Unlike the more common 1,3-dioxolane (ethylene glycol) derivatives, the 1,3-dioxane (1,3-propanediol) motif offers superior stability against Lewis acids and accidental hydrolysis, making it the preferred choice for multi-step sequences involving harsh metallation conditions (e.g., Lithium-Halogen exchange).

Strategic Rationale: The Orthogonal Handle

The primary utility of protecting 3'-bromopropiophenone lies in enabling orthogonal reactivity . Unprotected, the ketone carbonyl is highly susceptible to nucleophilic attack by Grignard reagents or organolithiums. By locking the carbonyl into a 1,3-dioxane ring, the molecule is transformed into a pure aryl bromide synthon.

Key Advantages of 1,3-Dioxane over 1,3-Dioxolane

-

Enhanced Stability: The six-membered dioxane ring is thermodynamically more stable and kinetically slower to hydrolyze than the five-membered dioxolane, providing better durability during acidic workups or silica gel chromatography.

-

Steric Bulk: The additional methylene group in the protecting ring adds slight steric shielding, which can influence the stereochemical outcome of subsequent transformations on the aromatic ring.

Synthetic Methodology: Acetalization Protocol

The formation of the 1,3-dioxane ring is an equilibrium-driven process requiring the continuous removal of water. The following protocol utilizes a Dean-Stark apparatus, the gold standard for driving such reversible reactions to completion.

Reagents & Materials

-

Substrate: 3'-Bromopropiophenone (1.0 eq)

-

Reagent: 1,3-Propanediol (1.5 - 2.0 eq)

-

Catalyst: p-Toluenesulfonic acid monohydrate (pTSA) (0.05 eq)

-

Solvent: Toluene (Reagent Grade) or Cyclohexane

-

Apparatus: Round-bottom flask, Dean-Stark trap, Reflux condenser.

Step-by-Step Protocol

-

Setup: Charge a 500 mL round-bottom flask with 3'-bromopropiophenone (e.g., 21.3 g, 100 mmol), 1,3-propanediol (11.4 g, 150 mmol), and pTSA (0.95 g, 5 mmol).

-

Solvation: Add Toluene (200 mL). Ensure the flask is no more than 60% full to allow for vigorous boiling.

-

Reflux: Attach the Dean-Stark trap (pre-filled with Toluene) and condenser. Heat the mixture to a vigorous reflux (

). -

Monitoring: Monitor the collection of water in the trap. The theoretical yield of water is 1.8 mL per 100 mmol. The reaction is complete when water evolution ceases (typically 4–6 hours).

-

Expert Tip: If the reaction stalls, cool slightly, add a fresh portion of pTSA (0.01 eq), and resume reflux.

-

-

Quench: Cool the reaction mixture to room temperature. Add saturated aqueous

(50 mL) to neutralize the catalyst. -

Workup: Separate the organic layer. Wash with water (

) and brine ( -

Isolation: Concentrate under reduced pressure. The resulting oil is often sufficiently pure for subsequent steps. If necessary, purify via vacuum distillation or flash chromatography (Hexanes/EtOAc 95:5).

Data Summary: Protection Efficiency

| Parameter | 1,3-Dioxolane (5-mem) | 1,3-Dioxane (6-mem) |

| Reagent | Ethylene Glycol | 1,3-Propanediol |

| Formation Rate | Fast ( | Moderate ( |

| Hydrolytic Stability | Moderate | High |

| Typical Yield | 92-95% | 88-93% |

Reactivity Profile & Applications

Once protected, the 2-(3-bromophenyl)-2-ethyl-1,3-dioxane intermediate becomes a versatile building block.

A. Lithium-Halogen Exchange

This is the most common application. The protected bromide can be converted to an aryl lithium species at low temperatures.

-

Conditions:

-BuLi (1.1 eq), THF, -

Mechanism: The Br is exchanged for Li. The dioxane ring remains inert, preventing the "self-immolation" that would occur if the ketone were free (where the aryl lithium would attack its own or a neighbor's carbonyl).

-

Electrophile Trapping: The resulting aryl lithium can be trapped with:

- Formyl derivative.

- Benzoic acid derivative.

- Boronic acids (for Suzuki coupling).

B. Palladium-Catalyzed Couplings

The dioxane protecting group is compatible with basic Suzuki-Miyaura or Buchwald-Hartwig conditions.

-

Workflow: Ar-Br + Boronic Acid +

+ Base -

Advantage: Prevents base-catalyzed aldol condensation of the ketone side chain (propyl group) which can occur with unprotected propiophenones.

Deprotection & Recovery

Restoring the ketone functionality requires acid-catalyzed hydrolysis. 1,3-dioxanes require slightly more vigorous conditions than dioxolanes.

-

Standard Method: THF / 2N HCl (1:1 ratio) at reflux for 2 hours.

-

Trans-acetalization (Mild): Acetone / pTSA (catalytic). This drives the equilibrium toward the formation of 2,2-dimethyl-1,3-dioxane (acetone ketal), releasing the propiophenone.

Visualizations

Workflow Diagram: Synthesis & Utility

The following diagram illustrates the conversion of the bromopropiophenone to the protected intermediate and its subsequent divergence into functionalized derivatives.

Caption: Figure 1: Strategic workflow for converting reactive 3'-bromopropiophenone into a stable synthone for organometallic functionalization.

Mechanistic Logic: Acid-Catalyzed Ketalization

This diagram outlines the reversible mechanism driven by water removal.

Caption: Figure 2: Step-wise mechanistic pathway of 1,3-dioxane formation requiring continuous water removal.

References

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (The authoritative text on acetal/ketal stability and formation conditions).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Dean-Stark azeotropic distillation).

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic principles of nucleophilic addition to carbonyls and acetal protection).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 77726, 3-Bromopropiophenone. Retrieved from

Methodological & Application

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 3'-Bromo-3-(1,3-dioxan-2-yl)propiophenone

Executive Summary

This guide details the optimized conditions for performing Suzuki-Miyaura cross-coupling reactions on 3'-Bromo-3-(1,3-dioxan-2-yl)propiophenone . This substrate presents a specific chemoselective challenge: coupling an aryl bromide in the presence of an enolizable ketone and an acid-labile acetal (1,3-dioxane).

The protocol defined below prioritizes acetal retention and suppression of alpha-arylation side products. By utilizing a robust palladium/ligand system and a phosphate-buffered base environment, researchers can achieve high yields (>85%) while maintaining the structural integrity of the sensitive side chain.

Chemical Analysis & Strategy

Substrate Characterization

The target molecule contains three distinct functional zones that dictate the reaction parameters:

-

The Electrophile (3'-Bromoaryl): The meta-position is sterically accessible. Oxidative addition of Pd(0) is expected to be facile.

-

The Enolizable Ketone (Propiophenone moiety): The

-protons are acidic ( -

The Acetal (1,3-dioxane): This protecting group is stable to base but highly labile to acid. The reaction solvent system must remain basic/neutral, and the workup requires strict pH control.

Catalyst & Ligand Selection

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ is the recommended catalyst. The bidentate dppf ligand creates a large bite angle, facilitating the reductive elimination step, and is more robust against thermal degradation than Pd(PPh₃)₄.

-

Base: Potassium Phosphate Tribasic (K₃PO₄) is superior to Carbonates for this substrate. It provides sufficient basicity for the transmetallation step without being nucleophilic enough to attack the ketone or sufficiently strong to rapidly deprotonate the

-carbon.

Experimental Protocol

Materials & Reagents Table

| Reagent | Equiv. | Role | Critical Note |

| 3'-Bromo-3-(1,3-dioxan-2-yl)propiophenone | 1.0 | Substrate | Ensure purity >97% to prevent catalyst poisoning. |

| Aryl Boronic Acid | 1.2 - 1.5 | Coupling Partner | Use excess if boronic acid is prone to protodeboronation. |

| Pd(dppf)Cl₂·CH₂Cl₂ | 0.03 - 0.05 | Catalyst | Store under Ar/N₂. Orange/Red solid. |

| K₃PO₄ (anhydrous) | 2.0 - 3.0 | Base | Grind to fine powder before use to increase surface area. |

| 1,4-Dioxane | -- | Solvent | Solvent of choice; compatible with acetal. |

| Water | -- | Co-solvent | Required for base solubility (Ratio 4:1 Dioxane:Water). |

Step-by-Step Methodology

Pre-Reaction Setup: All glassware must be oven-dried. The reaction requires an inert atmosphere (Nitrogen or Argon).

-

Charge Solids: To a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), aryl boronic acid (1.2 equiv), and finely ground K₃PO₄ (2.0 equiv).

-

Degassing (Solvent): In a separate flask, mix 1,4-Dioxane and Water (4:1 v/v). Sparge with Nitrogen gas for 15 minutes. Note: Oxygen is the primary cause of Suzuki coupling failure.

-

Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) to the solids in the reaction vial.

-

Solvent Transfer: Transfer the degassed solvent mixture to the reaction vial via syringe/septum. Concentration should be approximately 0.1 M - 0.2 M with respect to the bromide.

-

Reaction: Seal the vial and heat to 80°C . Monitor via TLC or LC-MS.

-

Typical Time: 4 to 12 hours.

-

Monitoring: Look for the disappearance of the bromide starting material.

-

-

Workup (Crucial for Acetal Stability):

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate.

-

Wash: Wash with saturated NaHCO₃ or water. DO NOT use NH₄Cl or HCl , as acidic hydrolysis will deprotect the 1,3-dioxane to the aldehyde.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

-

Purification: Flash column chromatography. Pre-treat the silica gel with 1% Triethylamine in Hexanes to neutralize surface acidity if the acetal proves unstable on the column.

Visualization of Workflow

The following diagram illustrates the critical decision pathways and mechanistic flow for this specific coupling.

Figure 1: Operational workflow for the Suzuki coupling of acetal-functionalized aryl bromides, emphasizing pH control points.

Troubleshooting & Optimization

Common Failure Modes

| Observation | Probable Cause | Corrective Action |

| Starting Material Remains | Catalyst deactivation (O₂). | Ensure rigorous degassing. Switch to fresh catalyst batch. |

| Acetal Cleavage (Aldehyde detected) | Acidic conditions during workup or reaction. | Verify base quality. Ensure workup is strictly neutral/basic (NaHCO₃). |

| Homocoupling of Boronic Acid | Low rate of transmetallation. | Increase base equivalents or switch to Cs₂CO₃ (stronger base, but watch ketone). |

| Black Precipitate (Pd Black) | Ligand dissociation. | Lower temperature to 60°C or add excess ligand (dppf). |

Mechanistic Diagram: Chemoselectivity

The following diagram highlights why the specific conditions were chosen to avoid side reactions.

Figure 2: Chemoselectivity logic path demonstrating the necessity of mild bases and neutral workup.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter on Protection for the Carbonyl Group: Acetals and Ketals). Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(50), 9240-9261. Link

Application Note: Chemoselective Reductive Amination of 3'-Bromo-3-(1,3-dioxan-2-yl)propiophenone

Abstract & Scope

This application note details the protocol for the reductive amination of 3'-Bromo-3-(1,3-dioxan-2-yl)propiophenone (Compound A) . This intermediate presents a unique synthetic challenge due to its trifunctional nature: a reactive ketone (target), an acid-sensitive 1,3-dioxane acetal , and a reduction-sensitive aryl bromide .

Standard reductive amination conditions often lead to chemoselectivity failures, specifically acetal hydrolysis (under acidic conditions) or hydrodehalogenation (under catalytic hydrogenation). This guide prioritizes a Titanium(IV) Isopropoxide-mediated approach to ensure high fidelity of the acetal and halogen moieties.

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists.

Chemical Context & Strategic Analysis

The Substrate Challenge

The starting material, Compound A, serves as a "linchpin" intermediate. The aryl bromide allows for downstream Suzuki/Buchwald couplings, while the dioxane masks a terminal aldehyde for future cyclization. Preserving these handles during the ketone-to-amine conversion is critical.

| Functional Group | Sensitivity | Risk Factor in Reductive Amination |

| Aryl Ketone | Low (Target) | Steric hindrance may slow imine formation compared to aldehydes. |

| 1,3-Dioxane (Acetal) | Acid Labile | Hydrolysis to aldehyde occurs in aqueous acid (e.g., aqueous workups, unbuffered STAB). |

| Aryl Bromide | Redox Labile | Susceptible to debromination (Ar-Br |

Reagent Selection Logic

To address these sensitivities, we evaluate three common methodologies:

-

Method A: Catalytic Hydrogenation (H₂/Pd-C): CONTRAINDICATED. High probability of cleaving the Ar-Br bond.

-

Method B: Sodium Triacetoxyborohydride (STAB/AcOH): RISKY. STAB usually requires acetic acid to catalyze imine formation. Even mild acidity can degrade the dioxane acetal over prolonged reaction times.

-

Method C: Ti(OiPr)₄ / NaBH₄ (Recommended): OPTIMAL. Titanium(IV) isopropoxide acts as a Lewis acid to activate the ketone and a water scavenger to drive imine formation. The conditions remain non-acidic, preserving the acetal. The subsequent borohydride reduction is mild and leaves the aryl bromide intact.

Reaction Pathway Visualization

The following diagram illustrates the recommended Titanium-mediated pathway versus the failure modes of alternative methods.

Figure 1: Chemoselective pathway analysis. The Green path (Titanium method) avoids the acidity and metal-catalysis pitfalls of alternative routes.

Experimental Protocol: Ti(OiPr)₄ Mediated Reductive Amination

This protocol is optimized for reactions on a 1.0 mmol to 50.0 mmol scale.

Materials & Reagents

-

Substrate: 3'-Bromo-3-(1,3-dioxan-2-yl)propiophenone (1.0 equiv).

-

Amine: Primary or Secondary Amine (1.1 – 1.2 equiv).

-

Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.25 – 1.5 equiv). Note: Ensure reagent is clear/colorless. Yellowing indicates hydrolysis.

-

Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv).

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH). Must be dry.

-

Quench: 2M NaOH or Saturated Rochelle’s Salt (Potassium Sodium Tartrate).

Step-by-Step Methodology

Step 1: Imine Formation (The "Neat" Phase)

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar, charge the Compound A (1.0 equiv) and the Amine (1.1 equiv).

-

Crucial Step: Add Ti(OiPr)₄ (1.25 equiv) dropwise via syringe under nitrogen.

-

Why? Mixing neat (or in minimal solvent) maximizes the concentration of the titanium complex, driving the equilibrium toward the imine.

-

-

Stir the mixture at room temperature (20–25 °C) for 4–6 hours.

-

Monitoring: The mixture typically becomes viscous. If the amine is a solid, add minimal dry THF to solubilize.

-

Checkpoint: Monitor by TLC or UPLC. The ketone peak should disappear.

-

Step 2: Reduction

-

Dilute the viscous reaction mixture with Absolute Ethanol (approx. 5 mL per mmol of substrate).

-

Cool the solution to 0 °C using an ice bath.

-

Add NaBH₄ (1.5 equiv) portion-wise over 10 minutes. Caution: Gas evolution (H₂) will occur.

-

Allow the reaction to warm to room temperature and stir for 2–4 hours.

Step 3: Workup (Titanium Removal)

Titanium reactions create sticky emulsions if not quenched correctly. Do not use simple water.

-

Method A (Basic Quench - Preferred for Acetals): Add 2M NaOH solution (equal volume to reaction solvent) while stirring. A white precipitate (TiO₂) will form.

-

Method B (Rochelle's Salt): Add saturated aqueous Rochelle’s salt solution and stir vigorously for 1 hour until two clear layers appear.

-

Filter the mixture through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

-

Extract the filtrate with EtOAc (3x).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

Analytical Validation (QC)

After isolation, verify the structure using the following markers.

| Technique | Observation | Interpretation |

| 1H NMR | Acetal Methine Proton. Presence confirms the dioxane ring is intact. Loss indicates hydrolysis. | |

| 1H NMR | CH-N (Benzylic). New signal indicating successful reduction of the imine. | |

| 13C NMR | ~100 ppm | Acetal Carbon. Must be present. |

| LC-MS | M+2 Peak Pattern | Bromine Isotope. A 1:1 ratio of M and M+2 peaks confirms the Bromine is still attached (no debromination). |

Troubleshooting Guide

Issue 1: Low Conversion to Imine

-

Cause: Steric hindrance of the propiophenone ketone.

-

Solution: Gently heat Step 1 (Imine formation) to 40-50 °C. Do not exceed 60 °C to prevent thermal degradation of the acetal.

Issue 2: Acetal Hydrolysis (Aldehyde peak in NMR)

-

Cause: Adventitious water or acidic workup.

-

Solution: Ensure Ti(OiPr)₄ is fresh. Switch from Rochelle's salt (neutral/mildly acidic) to 2M NaOH (basic) for the quench to ensure pH > 7.

Issue 3: "Sticky" Workup

-

Cause: Incomplete hydrolysis of Titanium alkoxides.

-

Solution: Increase stirring time with the quench solution. The biphasic mixture must turn from cloudy/emulsified to two distinct clear layers before separation.

References

-

Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry, 60(15), 4928-4929.

- Core reference for the Ti(OiPr)4 protocol.

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

- Cited for context on STAB limit

-

Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552-2554.

- Foundational work on Titanium-mediated imine form

Disclaimer: This protocol involves hazardous chemicals (Titanium isopropoxide, Borohydrides). All experiments must be conducted in a fume hood with appropriate PPE. Consult MSDS before use.

Application Note: Strategic Utilization of 3'-Bromo-3-(1,3-dioxan-2-yl)propiophenone in Fragment-Based Drug Discovery (FBDD)

Executive Summary

In Fragment-Based Drug Discovery (FBDD), the transition from a low-affinity fragment hit to a high-affinity lead compound—often termed "fragment growing"—is the critical bottleneck. This application note details the strategic use of 3'-Bromo-3-(1,3-dioxan-2-yl)propiophenone (referred to herein as Linker-BDP ) as a high-value bifunctional building block.

Linker-BDP is designed to serve as a "Latent Vector Scout." It possesses an aryl bromide for robust scaffold anchoring and a masked aldehyde (1,3-dioxane) that remains inert during cross-coupling but can be selectively activated to explore solvent-exposed pockets via reductive amination. This guide provides the rationale, reaction workflows, and validated protocols for deploying Linker-BDP in lead optimization campaigns.

Structural Analysis & FBDD Rationale

Molecule Specifications

-

Compound Name: 3'-Bromo-3-(1,3-dioxan-2-yl)propiophenone

-

Core Scaffold: Propiophenone (1-phenylpropan-1-one)

-

Functional Handle A (Anchor): 3'-Bromo (Meta-position). Enables Suzuki-Miyaura or Buchwald-Hartwig coupling to the primary fragment core.

-

Functional Handle B (Latent Vector): 3-(1,3-dioxan-2-yl). A cyclic acetal protecting group that masks a reactive aldehyde.

-

Linker: The propionyl chain provides a flexible yet distinct distance vector (approx. 4-6 Å) from the aromatic core.

The "Grow-Link-Act" Strategy

The utility of Linker-BDP lies in its orthogonal reactivity profile. In a typical FBDD campaign, a researcher identifies a core fragment binding to a protein "hotspot." To improve affinity, the fragment must "grow" into adjacent sub-pockets.

-

Anchor (Step 1): The aryl bromide allows the linker to be attached to the fragment hit using robust Pd-catalyzed chemistry. The dioxane remains stable under these basic conditions.

-

Activate (Step 2): Acidic hydrolysis removes the dioxane, revealing a terminal aldehyde.

-

Expand (Step 3): The aldehyde serves as a versatile handle for parallel synthesis (e.g., reductive amination), allowing the rapid generation of a library to probe adjacent pockets for H-bond donors/acceptors or hydrophobic interactions.

Experimental Workflows

The following diagram illustrates the logical flow of using Linker-BDP to evolve a fragment hit into a lead candidate.

Figure 1: The "Grow-Link-Act" workflow utilizing Linker-BDP for fragment evolution.

Detailed Protocols

Protocol A: Scaffold Anchoring via Suzuki-Miyaura Coupling

Objective: Attach Linker-BDP to a boronic acid-functionalized fragment hit. Rationale: The 1,3-dioxane moiety is stable under basic aqueous conditions, making Suzuki coupling the ideal first step.

Materials:

-

Fragment Hit (Boronic acid/ester): 1.0 equiv.

-

Linker-BDP: 1.1 equiv.

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%).

-

Base: K₂CO₂ (3.0 equiv).

-

Solvent: 1,4-Dioxane/Water (4:1 v/v).

Procedure:

-

Setup: In a microwave vial or round-bottom flask, combine the Fragment Hit, Linker-BDP, and K₂CO₃.

-

Inertion: Seal the vessel and purge with Argon for 5 minutes.

-

Addition: Add degassed 1,4-Dioxane/Water solvent mixture. Add the Pd catalyst last under a counter-flow of Argon.

-

Reaction: Heat to 80°C for 4–12 hours. Monitor conversion via LC-MS (Target mass: Fragment-Linker-Dioxane adduct).

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Vector Activation (Dioxane Deprotection)

Objective: Unmask the aldehyde to prepare for library synthesis. Rationale: Mild acidic conditions are required to cleave the acetal without affecting the ketone or the newly formed biaryl linkage.

Materials:

-

Intermediate A (from Protocol A).

-

Acid: 2N HCl (aq) OR Pyridinium p-toluenesulfonate (PPTS).

-

Solvent: THF or Acetone/Water.

Procedure (Standard Hydrolysis):

-

Dissolve Intermediate A in THF (0.1 M concentration).

-

Add 2N HCl (5–10 equiv).

-

Stir at Room Temperature (RT) for 2–6 hours.

-

Note: If the fragment contains acid-sensitive heterocycles, use PPTS (0.5 equiv) in Acetone/Water (9:1) at reflux instead.

-

-

Monitoring: Monitor the disappearance of the acetal peak and appearance of the aldehyde peak via ¹H NMR (aldehyde proton ~9.8 ppm) or LC-MS (mass shift -76 Da corresponding to loss of propanediol + water addition).

-

Workup: Neutralize with sat. NaHCO₃. Extract with DCM. The crude aldehyde is often pure enough for the next step.

Protocol C: Library Expansion via Reductive Amination

Objective: React the generated aldehyde with a diverse set of amines to probe the binding pocket. Rationale: Reductive amination is robust, tolerates many functional groups, and converts the planar aldehyde into a flexible, basic amine (physicochemical property modulation).

Materials:

-

Active Aldehyde (from Protocol B): 1.0 equiv.

-

Diverse Amines (R-NH₂): 1.2–1.5 equiv.

-

Reductant: Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 equiv).

-

Solvent: 1,2-Dichloroethane (DCE).

Procedure:

-

Imine Formation: In a 96-well block or reaction vial, dissolve the Aldehyde in DCE. Add the Amine. Stir for 30–60 minutes at RT.

-

Tip: If using hydrochloride salts of amines, add 1.0 equiv of TEA.

-

-

Reduction: Add NaBH(OAc)₃ solid or suspension. Stir at RT for 16 hours.

-

Quench: Add sat. NaHCO₃ (aq).

-

Isolation: Extract with DCM.

-

Analysis: Purify via preparative HPLC. Screen compounds in the relevant biological assay.

Data Summary & Troubleshooting

| Parameter | Specification / Observation |

| Suzuki Efficiency | Typically >80% yield. Low yields often due to steric hindrance on the fragment boronate. |

| Deprotection Rate | Dioxanes are more stable than dimethyl acetals. Heating (40-50°C) may be required for complete hydrolysis. |

| Aldehyde Stability | The resulting aldehyde is stable but prone to oxidation. Store under Argon at -20°C or use immediately. |

| Solubility | Linker-BDP is lipophilic (cLogP ~2.5). Ensure organic co-solvents (Dioxane, DMF) are used in coupling steps. |

References

-

Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15(9), 605-619. Link

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Refer to Chapter on Protection for the Carbonyl Group). Link

Disclaimer: This protocol is intended for research purposes only. All chemical handling must comply with local safety regulations and MSDS guidelines.

Troubleshooting & Optimization

Technical Support Center: Acetal Deprotection of Brominated Propiophenones

Welcome to the technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the acetal deprotection of brominated propiophenones. Specifically, we will address the common and often frustrating issue of debromination during this synthetic step. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate this chemical transformation successfully.

Introduction: The Challenge of Selective Deprotection

Propiophenones containing a bromine atom, particularly at the α-position, are valuable intermediates in the synthesis of many pharmaceutical compounds. The ketone functionality is often protected as an acetal (e.g., a dimethyl or diethyl acetal) to allow for selective reactions elsewhere in the molecule. However, the final deprotection step to reveal the ketone can be fraught with difficulty. The acidic conditions typically used for acetal hydrolysis can promote undesired side reactions, most notably the elimination of the bromine atom, leading to the formation of α,β-unsaturated ketones and other byproducts. This not only reduces the yield of the desired product but also complicates purification.

This guide will explore the mechanisms behind this side reaction and provide practical, field-tested solutions to mitigate or eliminate it.

Troubleshooting Guide: Preventing Debromination

This section addresses specific problems you may be encountering in the lab and offers targeted solutions.

Issue 1: Significant formation of the α,β-unsaturated propiophenone byproduct.

This is the most common problem, indicating that debromination is occurring, likely via an E1 or E2 elimination mechanism promoted by the acidic conditions.

Root Cause Analysis:

Strongly acidic conditions, elevated temperatures, and prolonged reaction times are the primary drivers of this side reaction. The acid protonates the hydroxyl group of the hemiacetal intermediate, which can then eliminate water to form an oxocarbenium ion. Simultaneously, the acidic medium can facilitate the elimination of HBr from the brominated propiophenone.

Solutions:

-

Milder Acidic Conditions: Instead of strong mineral acids like HCl or H₂SO₄, consider using weaker acids or Lewis acids that are less prone to promoting elimination.

-

Recommended Reagents: Pyridinium p-toluenesulfonate (PPTS) in acetone/water, acetic acid/water mixtures, or silica gel impregnated with oxalic acid.

-

Mechanism of Action: These reagents provide a more controlled and localized acidic environment, which can selectively protonate the acetal oxygen over facilitating the elimination of the bromine.

-

-

Lewis Acid Catalysis: Lewis acids can coordinate to the acetal oxygen atoms, facilitating cleavage without the need for strong Brønsted acids.

-

Recommended Reagents: Trimethylsilyl iodide (TMSI), cerium(III) chloride (CeCl₃) in acetonitrile/water, or bismuth(III) nitrate (Bi(NO₃)₃).

-

Experimental Insight: TMSI is particularly effective at low temperatures, cleaving the acetal under very mild conditions. The reaction is often rapid and clean.

-

Experimental Protocol: Mild Acetal Deprotection using PPTS

-

Dissolve the brominated propiophenone acetal in a 10:1 mixture of acetone and water.

-

Add a catalytic amount of PPTS (typically 0.1 to 0.2 equivalents).

-

Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

-

Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

Workflow for Selecting a Deprotection Method

Caption: Decision workflow for acetal deprotection.

Issue 2: The reaction is sluggish or does not go to completion under mild conditions.

While mild conditions prevent debromination, they can sometimes be too weak to efficiently drive the deprotection.

Solutions:

-

Increase the Temperature (Cautiously): A modest increase in temperature (e.g., from room temperature to 40-50 °C) can often accelerate the reaction without significantly promoting the side reaction. Monitor the reaction closely for the appearance of byproducts.

-

Optimize the Solvent System: The choice of solvent can have a significant impact on reaction kinetics.

-

Protic Solvents: The presence of a protic solvent like water or methanol is necessary for the hydrolysis of the hemiacetal intermediate. Ensure your solvent system contains an adequate amount.

-

Biphasic Systems: In some cases, a biphasic system (e.g., dichloromethane/water) with a phase-transfer catalyst can be effective.

-

-

Consider Alternative Non-Acidic Methods:

-

Enzymatic Deprotection: Lipases and other hydrolases can catalyze the deprotection of acetals under neutral pH conditions, offering excellent chemoselectivity. This is particularly useful for highly sensitive substrates.

-

Photocatalytic Deprotection: Certain photocatalysts can induce acetal cleavage under visible light irradiation, often under very mild and neutral conditions.

-

Table 1: Comparison of Deprotection Reagents

| Reagent/Method | Typical Conditions | Advantages | Disadvantages |

| HCl / H₂SO₄ | Acetone/Water, RT to 50°C | Inexpensive, readily available | Often leads to debromination |

| PPTS | Acetone/Water, RT | Mild, good for sensitive substrates | Can be slow |

| TMSI | CH₂Cl₂ or CH₃CN, 0°C to RT | Very mild, fast | Moisture sensitive, can be expensive |

| CeCl₃·7H₂O | CH₃CN/Water, reflux | Effective Lewis acid | Requires elevated temperatures |

| Enzymatic | Buffer (pH 7), RT | Highly selective, very mild | Enzyme cost and stability, substrate specific |

Frequently Asked Questions (FAQs)

Q1: Why is debromination so common with α-bromo propiophenones?

The α-proton in these compounds is acidic due to the electron-withdrawing effect of the adjacent carbonyl group. In the presence of a base (which can be the solvent or counter-ion from the acid), this proton can be abstracted, leading to an enolate-like intermediate that can then eliminate the bromide ion to form the conjugated system.

Q2: Can I use a scavenger to prevent debromination?

While scavengers are commonly used to trap reactive intermediates, their use in this context is not straightforward. A base strong enough to scavenge protons would likely promote the elimination reaction itself. A more effective strategy is to control the reaction conditions to prevent the formation of the intermediates that lead to debromination.

Q3: Are there any protecting groups other than acetals that are easier to remove in the presence of a bromine atom?

Yes, if you are in the process of designing a synthetic route, you might consider a different protecting group for the ketone. Thioacetals are a robust alternative. They are stable to acidic conditions but can be removed under neutral or oxidative conditions using reagents like N-bromosuccinimide (NBS) or mercury(II) chloride, which are less likely to cause debromination.

Q4: How can I effectively monitor the reaction to minimize byproduct formation?

Thin-layer chromatography (TLC) is an excellent tool for real-time monitoring. Co-spot your reaction mixture with your starting material and, if available, a standard of the desired product and the debrominated byproduct. This will allow you to track the disappearance of the starting material and the appearance of both the product and the main byproduct, enabling you to stop the reaction at the optimal time. For more quantitative analysis, LC-MS is highly recommended.

Reaction Monitoring Visualization

Caption: Idealized TLC monitoring of the deprotection.

References

-

Cerium(III) Chloride-Catalyzed Deprotection of Acetals and Ketals. Synthetic Communications. [Link]

-

Enzymatic Deprotection of Acetals. Journal of the American Chemical Society. [Link]

-

Bismuth(III) Nitrate Pentahydrate: A Convenient Reagent for the Deprotection of Acetals. Tetrahedron Letters. [Link]

Validation & Comparative

1H NMR spectrum analysis of 3'-Bromo-3-(1,3-dioxan-2-yl)propiophenone

Initiating Spectral Search

I've started a thorough hunt for the 1H NMR spectrum of 3'-Bromo-3-(1,3-dioxan-2-yl)propiophenone and relevant experimental data. I'm also planning to seek out NMR data for structurally analogous compounds as reference points.

Expanding Data Acquisition

I'm now expanding my data acquisition strategy. Along with 1H NMR spectra, I'm focusing on collecting experimental data and publications related to 3'-Bromo-3-(1,3-dioxan-2-yl)propiophenone. Parallelly, I'm researching structurally similar compounds to establish spectral comparisons and understand unique features. I'm also preparing to structure the guide with a clear introduction to the compound and NMR analysis importance, followed by tabulated experimental data and in-depth spectrum analysis with DOT graph visual aids.

Deepening Analytical Focus

I'm now diving deeper into the nuances of the 1H NMR analysis. I will begin by searching for the target molecule's spectra, alongside related compounds. I'll research NMR principles, like chemical shifts and coupling, to strengthen the guide. I will use the established info to write an introduction, present experimental data, and create a DOT graph for a visual spectrum representation. I am including a self-validating experimental protocol. I plan to compile a comprehensive references section.

Comparative Guide: Mass Spectrometry Profiling of 3'-Bromo-3-(1,3-dioxan-2-yl)propiophenone

Executive Summary

In pharmaceutical synthesis, 3'-Bromo-3-(1,3-dioxan-2-yl)propiophenone serves as a critical masked intermediate. The 1,3-dioxane moiety protects a labile aldehyde, while the aryl bromide provides a handle for cross-coupling reactions.

This guide provides a technical comparison of the mass spectrometric (MS) behavior of this compound against its two primary synthetic "alternatives" (impurities/precursors): the Deprotected Aldehyde and the Debrominated Analog . Accurate differentiation between these species is essential for reaction monitoring and quality control in drug development.

Key Differentiators

| Feature | Target: 3'-Bromo-Dioxane | Alternative A: Deprotected Aldehyde | Alternative B: Debrominated Analog |

| Isotopic Pattern | 1:1 Doublet ( | 1:1 Doublet ( | Singlet (No Halogen) |

| Diagnostic Ion (EI) | m/z 87 (Dioxonium) | m/z 29 (HCO | m/z 87 (Dioxonium) |

| Molecular Ion Stability | Moderate ( | Low (Rapid dehydration) | Moderate |

| Dominant Pathway | McLafferty Rearrangement |

Technical Analysis: Fragmentation Mechanics

To accurately identify 3'-Bromo-3-(1,3-dioxan-2-yl)propiophenone, one must understand the competing fragmentation kinetics between the ketone and the acetal.

The Bromine Signature (The Anchor)

The presence of a bromine atom on the phenyl ring provides the most reliable anchor for identification. Unlike chlorine (3:1 ratio), Bromine possesses two stable isotopes,

-

Observation: Every fragment ion containing the phenyl ring will appear as a doublet separated by 2 mass units.

-

Utility: This immediately filters out non-halogenated background noise and confirms the integrity of the aryl core.

The Propiophenone Core ( -Cleavage)

Under Electron Impact (EI) ionization (70 eV), the propiophenone backbone undergoes homolytic cleavage alpha to the carbonyl group.

-

Pathway: Cleavage of the bond between the carbonyl carbon and the alkyl chain.

-

Resulting Ion: The 3-bromobenzoyl cation (

). -

m/z Values: 183 and 185 (1:1 intensity).

The Dioxane Moiety (The Mask)

The 1,3-dioxane ring is an acetal. Under MS conditions, acetals are prone to forming oxonium ions.

-

Diagnostic Fragment: The formation of the cyclic 1,3-dioxonium ion or acyclic fragments derived from the dioxane ring.

-

m/z Value: m/z 87 (

) is the classic signature for 1,3-dioxanes.

Visualization of Fragmentation Pathways

The following diagram illustrates the competing pathways and the resulting diagnostic ions.

Figure 1: Competing fragmentation pathways for 3'-Bromo-3-(1,3-dioxan-2-yl)propiophenone under EI conditions. The m/z 183/185 doublet and m/z 87 singlet are the primary orthogonal identifiers.

Comparative Performance Data

When developing a selected reaction monitoring (SRM) or SIM method, distinguishing the target from its deprotected analog (the aldehyde) is the most common challenge.

Target vs. Deprotected Aldehyde

The deprotected form is 3-(3-bromophenyl)-3-oxopropanal .

-

Differentiation: The aldehyde lacks the m/z 87 fragment. Instead, it shows losses of CO (28 Da) and CHO (29 Da).

-

Ionization Softness: The dioxane ring stabilizes the molecule in ESI+ mode (forming stable

), whereas the free aldehyde is prone to hydration or oxidation, leading to confusing adduct spectra (

Target vs. Debrominated Analog

-

Differentiation: The debrominated analog (3-(1,3-dioxan-2-yl)propiophenone) shifts the benzoyl peak from 183/185 to m/z 105 (benzoyl cation).

-

Risk: If the bromine is lost during ionization (unlikely in ESI, possible in high-energy EI), the spectra may overlap. However, the absence of the isotope doublet is definitive.

Summary of Diagnostic Ions

| Compound | Precursor Ion (ESI+) | Quantifier Ion (MS2) | Qualifier Ion (MS2) |

| Target Molecule | 300.0 / 302.0 | 183.0 / 185.0 (Benzoyl) | 87.0 (Dioxane) |

| Deprotected Aldehyde | 227.0 / 229.0 | 183.0 / 185.0 | 55.0 (Acryloyl) |

| Debrominated Analog | 221.1 | 105.0 (Benzoyl) | 87.0 (Dioxane) |

Experimental Protocol (Self-Validating)

This protocol uses a "Dual-Check" system where the LC retention time validates the polarity change, and the MS isotope pattern validates the elemental composition.

Sample Preparation

-

Stock: Dissolve 1 mg of compound in 1 mL Acetonitrile (ACN).

-

Dilution: Dilute to 10 µg/mL in 50:50 Water:ACN + 0.1% Formic Acid.

-

Why: Formic acid promotes protonation for ESI without degrading the acid-sensitive acetal (dioxane) if analyzing immediately. Caution: Acetals are acid-labile. Analyze within 4 hours or use Ammonium Acetate (neutral pH) if stability is an issue.

-

LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

-

Mobile Phase A: Water + 5mM Ammonium Formate (pH ~6.5). Note: Using a buffered neutral pH prevents on-column deprotection of the dioxane.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Ionization: ESI Positive Mode.

-

Capillary Voltage: 3500 V.

-

Collision Energy (CE): Ramp 10-40 eV to capture both the intact parent and the benzoyl fragment.

-

Validation Workflow

The following decision tree ensures data integrity during analysis.

Figure 2: Logical decision tree for validating the identity of 3'-Bromo-3-(1,3-dioxan-2-yl)propiophenone using MS data.

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage and rearrangement rules).

-

NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library. National Institute of Standards and Technology. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

-

Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing. [Link]

Comparative Reactivity Guide: 3'-Bromo vs. 4'-Bromo Propiophenone Dioxane Derivatives

The following guide provides an in-depth technical comparison of 3'-bromo (meta) and 4'-bromo (para) propiophenone dioxane derivatives. This analysis is designed for medicinal chemists and process engineers selecting the optimal regioisomer for scaffold functionalization.

Executive Summary

The choice between 3'-bromo and 4'-bromo propiophenone dioxane derivatives is rarely arbitrary; it dictates the thermodynamic stability of the protective group and the kinetic profile of subsequent metal-catalyzed couplings.

-

3'-Bromo (Meta): Exhibits higher stability toward acidic hydrolysis but increased reactivity in oxidative addition steps (Pd-catalyzed couplings) due to stronger inductive electron withdrawal. It is the preferred scaffold for harsh multi-step sequences.

-

4'-Bromo (Para): Offers faster deprotection kinetics and reduced steric hindrance. It is ideal for rapid library generation where facile protective group removal is prioritized over intermediate stability.

Structural & Electronic Analysis

The core difference lies in the transmission of electronic effects from the bromine atom to the dioxane-protected carbonyl center and vice versa.

Electronic Parameters (Hammett )

The reactivity differences are quantified by the Hammett substituent constants (

| Feature | 3'-Bromo (Meta) | 4'-Bromo (Para) | Mechanistic Implication |

| +0.39 | +0.23 | Meta-Br is more electron-withdrawing than Para-Br. | |

| Inductive Effect ( | Strong ( | Moderate ( | 3'-isomer creates a more electron-deficient ring. |

| Resonance Effect ( | Negligible | Donor ( | 4'-isomer has competing induction (withdrawing) and resonance (donating). |

| Steric Environment | Moderate | Low | 3'-position is proximal to the bulky dioxane group. |

Key Insight: The 4'-bromo substituent can donate electron density into the ring via resonance, partially counteracting its inductive withdrawal. The 3'-bromo substituent lacks this resonance pathway, resulting in a "purer" electron-withdrawing effect. This makes the 3'-isomer's ring more electron-deficient.

Synthesis & Protection Protocols

Both derivatives are synthesized via acid-catalyzed ketalization of the parent propiophenone.

Protocol: Dean-Stark Ketalization

Reagents: Propiophenone derivative (1.0 eq), 1,3-Propanediol (1.5 eq), p-TsOH (0.05 eq), Toluene.

-

Setup: Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

-

Reflux: Heat to reflux (approx. 110°C) with vigorous stirring. Monitor water collection.

-

Endpoint: Reaction is complete when water evolution ceases (typically 4–6 hours).

-

Workup: Cool to RT. Wash with 10% NaHCO₃ (remove acid) and Brine. Dry over Na₂SO₄.

-

Purification: Vacuum distillation or recrystallization (isomer dependent).

Comparative Note: The 4'-bromo propiophenone may require slightly longer reflux times (approx. +15%) compared to the 3'-isomer. The resonance donation from the 4'-Br renders the carbonyl carbon slightly less electrophilic, raising the activation energy for nucleophilic attack by the diol.

Reactivity Profile: Palladium-Catalyzed Coupling

In Suzuki-Miyaura or Buchwald-Hartwig couplings, the rate-determining step (RDS) is often the Oxidative Addition (OA) of the Pd(0) species into the C-Br bond.

Oxidative Addition Kinetics

-

3'-Bromo (Meta): Faster OA. The stronger electron-withdrawing nature (

) reduces electron density at the C-Br bond, facilitating the nucleophilic attack of the electron-rich Pd(0) catalyst. -

4'-Bromo (Para): Slower OA. Resonance donation increases electron density at the C-Br bond, making it less susceptible to Pd(0) insertion.

Steric Considerations

While the 3'-isomer is electronically activated, it is sterically "busier."

-

Implication: When using bulky phosphine ligands (e.g., XPhos, JohnPhos), the 3'-dioxane group may clash with the ligand sphere.

-

Optimization: For 3'-couplings with bulky partners, switch to sterically smaller, electron-rich ligands (e.g., dppf, SPhos) or increase catalyst loading.

Visualization: Coupling Workflow

Figure 1: Decision logic for Pd-catalyzed coupling optimization based on regioisomer electronics.

Reactivity Profile: Lithium-Halogen Exchange

Lithiation (using n-BuLi or t-BuLi) converts the bromide into a nucleophilic aryl lithium species.

Stability of the Aryl Lithium Intermediate

-

3'-Lithio (Meta): The generated anion is more stable . The inductive electron-withdrawing effect of the dioxane oxygens (via the

-framework) stabilizes the negative charge at the meta position more effectively than at the para position. -

4'-Lithio (Para): Less stable. The anion is further from the stabilizing inductive influence of the dioxane group.

Experimental Warning: Cryogenic Control

While 3'-Li is thermodynamically more stable, it is prone to Directed Ortho Metalation (DoM) side reactions if the temperature rises above -60°C. The dioxane oxygens can coordinate lithium, directing a second deprotonation at the C2 position (between the dioxane and the lithium), leading to benzyne formation or decomposition.

Protocol Recommendation:

-

Perform exchange at -78°C .

-

Quench with electrophile immediately (within 15-30 mins).

-

Do not allow the 3'-lithio species to warm above -60°C before quenching.

Deprotection (Hydrolysis) Dynamics

The removal of the dioxane group restores the ketone functionality. This is an acid-catalyzed equilibrium process (

Hydrolysis Rate Comparison

-

Mechanism: The rate-limiting step is the formation/stabilization of the carbocation at the benzylic carbon (the former carbonyl carbon).

-

4'-Isomer (Para): The 4'-substituent (now the coupled group or original Br) can stabilize the developing positive charge via resonance (if the new group is a donor) or simply destabilize it less than the meta isomer.

-

3'-Isomer (Meta): The 3'-substituent exerts a strong inductive withdrawing effect without resonance stabilization. This destabilizes the transition state carbocation, slowing down hydrolysis .

Data Point: In 1N HCl/THF mixtures, 4'-substituted acetals typically hydrolyze 2–5x faster than their 3'-counterparts [1].

Summary Comparison Table

| Parameter | 3'-Bromo Derivative | 4'-Bromo Derivative |

| Acid Stability | High (Harder to deprotect) | Moderate (Easier to deprotect) |

| Pd-Coupling (OA) Rate | Fast (Electron deficient) | Moderate (Resonance deactivated) |

| Steric Hindrance | Moderate (Meta substituent) | Low (Para substituent) |

| Lithium Species Stability | Higher (Inductive stabilization) | Lower |

| Recrystallization | Often oils or low-melting solids | Often crystalline (better packing) |

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

- Source for and values confirming electronic arguments.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

- Foundational text on oxidative addition rates rel

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. Link

- Authoritative source for acetal/ketal form

- Clayden, J. (2002).Organolithiums: Selectivity for Synthesis. Pergamon.

Critical Quality Attributes & CoA Benchmarking: 3'-Bromo-3-(1,3-dioxan-2-yl)propiophenone

Executive Summary

3'-Bromo-3-(1,3-dioxan-2-yl)propiophenone is a sophisticated bifunctional building block. It features an aryl bromide (enabling cross-coupling or lithiation) and a 1,3-dioxane moiety (serving as a masked aldehyde/ketone). Its primary utility lies in the synthesis of complex pharmaceutical intermediates where orthogonal reactivity is required.

This guide objectively compares the Standard Synthesis Grade (typically used in early discovery) against the Pharma Intermediate Grade (required for GMP scale-up). It establishes a self-validating quality control system to mitigate the risks associated with the acid-labile dioxane ring and the moisture-sensitive downstream applications of the aryl bromide.

Part 1: Comparative Analysis (Grade Specifications)

The following table contrasts the critical specifications. For drug development, the "Pharma Intermediate Grade" is not merely higher purity; it includes specific controls for "silent" impurities that fail downstream reactions.

| Parameter | Standard Synthesis Grade | Pharma Intermediate Grade (Recommended) | Impact on Downstream Chemistry |

| Assay (HPLC) | ≥ 95.0% | ≥ 98.5% | Lower purity introduces regioisomers that are difficult to separate after cross-coupling. |

| Appearance | Yellow to Brown Oil/Solid | White to Off-White Crystalline Solid | Coloration often indicates oxidation of the dioxane ring or phenolic impurities. |

| Water (Karl Fischer) | Not Specified (or < 1.0%) | ≤ 0.10% | CRITICAL: Excess water quenches Grignard/Lithium reagents used on the aryl bromide. |

| Free Aldehyde | Not Tested | ≤ 0.5% | Indicates hydrolysis of the 1,3-dioxane. Free aldehydes cause side reactions (aldol condensation). |

| Regioisomers | ~2-3% (2'-Bromo / 4'-Bromo) | ≤ 0.15% each | Meta-substitution (3') is key; isomers lead to incorrect drug topology. |

| Residual Solvents | Toluene/THF < 5000 ppm | ICH Q3C Limits | Solvents like THF can interfere with crystallization; Toluene affects NMR quantification. |

| Acid Content | Not Tested | Neutral pH (aqueous extract) | Acid traces catalyze the deprotection of the dioxane ring during storage. |

Part 2: Scientific Integrity & Validation Protocols

1. HPLC Purity & Regioisomer Tracking

-

Rationale: The 3'-bromo position is thermodynamically favored but kinetic 2' and 4' isomers often co-elute in standard gradients.

-

Protocol:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase:

-

A: 0.1% Phosphoric Acid in Water (Acid keeps phenols protonated).

-

B: Acetonitrile.

-

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Dioxane backbone).

-

Acceptance Criteria: Main peak >98.5%; no single impurity >0.15%.

-

2. 1H-NMR for Acetal Integrity

-

Rationale: HPLC may not distinguish between the closed dioxane ring and certain open-chain hemiacetals. NMR provides a definitive structural confirmation.

-

Key Signals to Monitor:

-

The Acetal Methine: Look for a triplet/multiplet around 4.5 - 5.0 ppm . Disappearance or shifting indicates hydrolysis.

-

The Dioxane CH₂s: Multiplets in the 1.3 - 2.2 ppm and 3.7 - 4.2 ppm range.

-

Aldehyde Proton: A singlet at 9.5 - 10.0 ppm is a "Hard Fail" indicator (hydrolysis occurred).

-

3. Water Content (Coulometric Karl Fischer)

-

Rationale: If this molecule is destined for a Suzuki-Miyaura coupling, <0.5% water is tolerable. If destined for Lithium-Halogen Exchange , water must be <0.1%.

-

Method: Direct injection into a coulometric cell using a ketone-specific reagent (to prevent side reaction with the propiophenone ketone).

Part 3: Visualization & Logic

Diagram 1: Quality Control Decision Tree

This workflow illustrates the logical gatekeeping required before accepting a batch for synthesis.

Caption: QC Decision Tree ensuring only anhydrous, structurally intact material enters the production line.

Diagram 2: Degradation & Impurity Pathways

Understanding how the molecule fails is crucial for storage and handling.

Caption: Mechanistic pathway showing how environmental factors (Acid, Moisture, Light) degrade the CoA integrity.

Part 4: References & Authoritative Grounding

-

International Conference on Harmonisation (ICH). "Guideline Q3A(R2): Impurities in New Drug Substances." ICH Harmonised Tripartite Guideline. [Link]

-

Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (Standard reference for 1,3-dioxane stability conditions).

-

PubChem. "Compound Summary: 3-Bromopropiophenone (Analogous Core Structure)." National Library of Medicine. [Link]

-

FDA Guidance for Industry. "Q3C(R8) Impurities: Guideline for Residual Solvents." [Link]

Safety Operating Guide

Personal protective equipment for handling 3'-Bromo-3-(1,3-dioxan-2-YL)propiophenone

Executive Summary & Chemical Profile

Handling 3'-Bromo-3-(1,3-dioxan-2-yl)propiophenone requires a rigorous safety approach. As a halogenated aromatic ketone with an acetal functionality, this compound presents specific risks regarding irritation and potential sensitization. In the absence of a universally standardized Safety Data Sheet (SDS) for this specific custom intermediate, this protocol utilizes the Precautionary Principle , deriving safety measures from Structure-Activity Relationships (SAR) of analogous brominated propiophenones.

Chemical Context:

-

Classification: Halogenated Organic Intermediate / Acetal.

-

Primary Hazards (Derived): Skin/Eye Irritant (Category 2/2A), Specific Target Organ Toxicity - Respiratory (STOT SE 3).

-

Physical State: Typically a viscous oil or low-melting solid.

-

Reactivity: Acid-sensitive (acetal hydrolysis); stable to oxidation under ambient conditions.

Risk Assessment & Hierarchy of Controls

Before selecting Personal Protective Equipment (PPE), we must establish the engineering controls. PPE is the last line of defense, not the first.

Engineering Controls (Mandatory)

-

Primary Containment: All open-vessel manipulations must occur within a certified Chemical Fume Hood.

-

Face Velocity: Maintain 0.4–0.5 m/s (80–100 fpm).

-

Sash Height: Working height must not exceed 18 inches (45 cm) to ensure the breathing zone is protected from potential aerosols or vapors.

Visualization: Risk Assessment Logic

The following diagram illustrates the decision matrix for handling this compound based on its structural hazards.

Figure 1: Risk Assessment Logic Flow used to determine control banding for halogenated intermediates.

Personal Protective Equipment (PPE) Matrix

Scientific justification for PPE selection is based on permeation rates of halogenated organics. Standard latex is insufficient due to poor chemical resistance against organic solvents often used with this compound (e.g., DCM, Ethyl Acetate).

Table 1: PPE Specifications

| Body Zone | PPE Requirement | Technical Justification & Standard |

| Hand Protection | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Permeation Resistance: Halogenated aromatics can permeate thin nitrile. Double gloving increases breakthrough time >480 mins. Colored inner gloves allow visual breach detection. |

| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+) | Vapor Seal: Safety glasses with side shields are insufficient if the compound is a lachrymator (tear-inducing) or if splash risk exists during synthesis. |

| Body | Lab Coat (Poly/Cotton) + Chemical Apron | Splash Protection: Standard lab coats are porous. A chemical-resistant apron (Tyvek or Rubber) is required during transfer of >100g quantities. |

| Respiratory | Fume Hood (Primary)N95/P100 (Secondary) | Inhalation Risk: If weighing fine powder outside a hood (discouraged), a fit-tested N95 is the minimum requirement to prevent particulate inhalation. |

Operational Protocol: Safe Handling Workflow

This protocol emphasizes "Self-Validating" steps—actions that confirm safety as you work.

Phase A: Preparation (The "Check-Check" System)

-

Glove Inspection: Inflate nitrile gloves with air to check for pinholes before donning.

-

Solvent Compatibility: Ensure the waste container is compatible with halogenated organics (HDPE or Glass, not standard metal cans).

Phase B: Weighing and Transfer

-

Static Control: Use an anti-static gun if the material is a dry powder, as static cling can disperse brominated dusts into the breathing zone.

-

The "Deep Reach" Technique: When working in the hood, place the balance at least 6 inches back from the sash. Perform all transfers with arms fully extended into the hood, not at the edge.

Phase C: Reaction Setup

-

Acetal Sensitivity: Be aware that this compound contains a 1,3-dioxane group. Avoid strong aqueous acids during the initial setup unless hydrolysis is the intended reaction, as this will release the aldehyde/ketone and potentially alter the hazard profile.

Visualization: Donning & Handling Workflow

Figure 2: Sequential workflow for safe handling, emphasizing the "Inside-Out" doffing technique to prevent skin contamination.

Decontamination and Disposal

Disposal must follow strict environmental regulations due to the halogen content (Bromine).

-

Spill Cleanup:

-

Solid: Do not sweep (creates dust). Use a wet wipe or HEPA vacuum.

-

Liquid: Absorb with vermiculite or sand. Do not use combustible materials like sawdust.

-

Decon Solution: Wipe surfaces with a mild surfactant (soap/water) followed by Ethanol. Avoid strong bases which might degrade the compound unpredictably.

-

-

Waste Stream:

-

Classify as "Halogenated Organic Waste" .

-

Do not mix with acid waste (risk of acetal hydrolysis).

-

Label clearly: "Contains 3'-Bromo-3-(1,3-dioxan-2-yl)propiophenone - Irritant."

-

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for 3-Bromopropiophenone (Parent Structure). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]

-

ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Specific Target Organ Toxicity. Retrieved from [Link]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.